Technical Whitepaper: Physicochemical Properties of Nitropyrimidine Diamine Derivatives
Technical Whitepaper: Physicochemical Properties of Nitropyrimidine Diamine Derivatives
Foreword: This document provides a detailed technical guide on the core physicochemical properties of aminonitropyrimidine compounds. Due to the limited availability of specific experimental data for 4-N-methyl-5-nitropyrimidine-2,4-diamine in publicly accessible literature, this guide utilizes the closely related and well-documented compound, 5-nitropyrimidine-2,4-diamine (CAS: 18620-73-0) , as a representative example to illustrate the required data presentation, experimental protocols, and visualizations. The methodologies and principles described herein are directly applicable to the characterization of 4-N-methyl-5-nitropyrimidine-2,4-diamine and similar derivatives.
Introduction
5-nitropyrimidine-2,4-diamine is an organic compound featuring a pyrimidine core substituted with two amino groups and a nitro group.[1] Such structures are of significant interest in medicinal chemistry and drug development as the pyrimidine scaffold is a key component of many biologically active molecules. The compound's amino groups provide sites for hydrogen bonding and potential salt formation, while the electron-withdrawing nitro group influences the molecule's overall electronic properties and reactivity.[1] A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), and for designing effective drug delivery systems.
Physicochemical Data Summary
The quantitative physicochemical properties of 5-nitropyrimidine-2,4-diamine are summarized below. These values are critical for assessing its potential as a drug candidate.
| Property | Value | Data Source(s) |
| Molecular Formula | C₄H₅N₅O₂ | PubChem[2] |
| Molecular Weight | 155.12 g/mol | PubChem[2] |
| Melting Point | 345-350 °C | ChemicalBook[3] |
| Physical Form | Fine Yellow Solid | ChemicalBook[1][3] |
| LogP (XLogP3) | -0.1 | PubChem[2] |
| pKa (Predicted) | 3.36 ± 0.10 | ChemicalBook[3] |
| Solubility | Soluble in DMSO, Hot Methanol, Hot 2N HCl | ChemicalBook[3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters are outlined below.
Melting Point Determination (Capillary Method)
The melting point provides a quick assessment of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[4]
Protocol:
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Sample Preparation: A small quantity of the dry, finely powdered compound is packed into a capillary tube to a height of 1-2 mm.[5][6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube or a digital Mel-Temp device, containing a high-boiling point liquid (e.g., silicone oil).[7]
-
Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, the temperature increase should be slowed to a rate of 1-2°C per minute as the approximate melting point is approached.[4][7]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6][8]
Solubility Determination
Solubility testing determines the suitability of various solvents for analysis, formulation, and predicting absorption.
Protocol:
-
Sample Preparation: A precise amount of the compound (e.g., 25 mg) is placed into a small test tube.[9]
-
Solvent Addition: A measured volume of the test solvent (e.g., 0.75 mL of water) is added in small portions.[9]
-
Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.[9][10]
-
Observation: The compound is classified as "soluble" if it dissolves completely, or "insoluble" if it does not. This process is repeated with a range of solvents of varying polarity (e.g., water, 5% HCl, 5% NaOH, diethyl ether, DMSO).[9][11]
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pH Testing: If the compound is water-soluble, its effect on the pH of the solution is determined using litmus paper or a pH meter to identify acidic or basic properties.[12]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pH values. Potentiometric titration is a high-precision method for its determination.[13]
Protocol:
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (often a co-solvent like methanol-water for sparingly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).[13]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH) is added incrementally using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[13]
LogP Determination (Shake-Flask Method)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for experimental LogP determination.[14]
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate each other for 24 hours.[15]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible layers. The phases are then separated.[14]
-
Concentration Analysis: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical flows.
Caption: General workflow for the physicochemical characterization of a new chemical entity.
Caption: Decision tree for classifying a compound based on its solubility behavior.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 5-Nitropyrimidine-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-DIAMINO-5-NITROPYRIMIDINE CAS#: 18620-73-0 [amp.chemicalbook.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. pennwest.edu [pennwest.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. agilent.com [agilent.com]
- 16. acdlabs.com [acdlabs.com]
